Fmoc-D-Phe-OPfp

Vue d'ensemble

Description

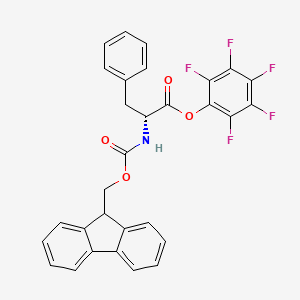

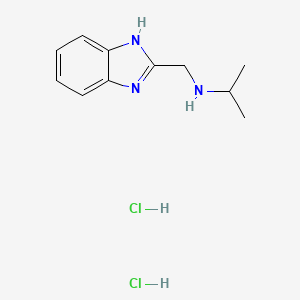

Fmoc-D-Phe-OPfp is a compound with the linear formula C30H20F5NO4 . Its IUPAC name is 2,3,4,5,6-pentafluorophenyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate . It is used in research and development .

Synthesis Analysis

Fmoc Solid Phase Peptide Synthesis (SPPS) is a commonly used method for the production of peptides . The chemical concept of SPPS is based on the successive coupling of N α -protected amino acids to a growing peptide chain which is immobilized on a solid support . Fmoc-SPPS has become the more widely used strategy, largely due to practical considerations including safety concerns .Molecular Structure Analysis

The molecular weight of Fmoc-D-Phe-OPfp is 553.49 . Its InChI code is 1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-D-Phe-OPfp is a phenylalanine derivative . Its physical properties, including self-assembly kinetics, morphology, and phase transition, can be significantly impacted by a change in the position of a single atom .Applications De Recherche Scientifique

Glycopeptide Synthesis

Fmoc-D-Phe-OPfp is instrumental in the synthesis of O-glycopeptides. A study by Gangadhar et al. (2004) demonstrated its use in a convenient, high-yield, and stereoselective synthesis method for O-glycopeptides. This approach is rapid, stereoselective, and can be exploited for the routine synthesis of such peptides.

Adsorption Studies in Molecularly Imprinted Polymers

Fmoc-D-Phe-OPfp plays a role in the study of adsorption on molecularly imprinted polymers. According to Kim and Guiochon (2005), this compound and its analogues are used to understand adsorption phenomena, highlighting its relevance in analytical chemistry, particularly for the separation and analysis of complex mixtures.

Solid-Phase Synthesis of Glycopeptides

Fmoc-D-Phe-OPfp is also utilized in the solid-phase synthesis of glycopeptides. Research by Ürge et al. (1991) has shown its application in creating Nβ- glycosides of Fmoc-Asn-OH, which are important for synthesizing glycopeptides on solid phases.

Chromatographic Analysis

In chromatographic analysis, Fmoc-D-Phe-OPfp is used as a pre-column derivatization agent. Fürst et al. (1990) explored different derivatization methods, including FMOC-Cl (related to Fmoc-D-Phe-OPfp), for the high-performance liquid chromatographic determination of amino acids, illustrating its role in enhancing detection sensitivity and selectivity.

Hydrogelation and Nanotube Formation

Fmoc-D-Phe derivatives, including Fmoc-D-Phe-OPfp, are known for their self-assembly into hydrogel networks and nanotube structures, as discussed by Rajbhandary et al. (2017). These structures have potential applications in biomedicine and nanotechnology.

Electroaddressing in Bioapplications

Electroaddressing using Fmoc-D-Phe derivatives is another application area. Liu et al. (2011) and Liu et al. (2011) showed that Fmoc-Phe derivatives, including Fmoc-D-Phe-OPfp, can be deposited in response to electrical stimuli, offering potential for lab-on-a-chip applications.

Peptide Hydrogel Synthesis

In the field of biomaterials, Fmoc-D-Phe-OPfp is used in the synthesis of peptidic hydrogels. Chronopoulou et al. (2010) explored the enzymatic reaction-based synthesis of amphiphilic tripeptides linked to fluorenylmethoxycarbonyl, highlighting its application in creating defined biomatrices for biomedical applications.

Safety And Hazards

Orientations Futures

Fmoc amino acid pentafluorophenyl esters (Fmoc-OPfp) are activated esters and do not require any additional activation . They are useful in applications where amino acids are partially racemized during coupling . Fmoc-OPfp amino acid esters were also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPSOMXNCTXPK-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Phe-OPfp | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)

![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)

-amine dihydrochloride](/img/structure/B1442651.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)